N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a sulfonamide group, along with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the 3,5-Dimethoxyphenyl Group: The final step involves the coupling of the 3,5-dimethoxyphenyl group to the pyrazole-sulfonamide intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
- Studied for its antimicrobial properties due to the presence of the sulfonamide group.
Medicine:
- Explored as a potential therapeutic agent for the treatment of bacterial infections.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)acetamide: Shares the 3,5-dimethoxyphenyl group but differs in the presence of an acetamide group instead of the pyrazole-sulfonamide structure.
3,4-Dimethoxyphenethylamine: Contains a similar dimethoxyphenyl group but is structurally different due to the presence of an ethylamine group.
Uniqueness: N-(3,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, an ethyl group, and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-4-16-9-13(8-14-16)21(17,18)15-10-5-11(19-2)7-12(6-10)20-3/h5-9,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORVCDFPERCDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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